molecular formula C9H16N3O2+ B493179 2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate

2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate

Cat. No.: B493179
M. Wt: 198.24g/mol
InChI Key: GPWZAUHEHHHECH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate is a chemical compound with the molecular formula C9H16N3O2+ It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate typically involves the reaction of 1,3-dimethylimidazole with ethyl N-methylcarbamate under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazole compounds .

Scientific Research Applications

2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-(1,3-dimethyl-1H-imidazol-3-ium-2-yl)ethyl methylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N3O2+

Molecular Weight

198.24g/mol

IUPAC Name

2-(1,3-dimethylimidazol-1-ium-2-yl)ethyl N-methylcarbamate

InChI

InChI=1S/C9H15N3O2/c1-10-9(13)14-7-4-8-11(2)5-6-12(8)3/h5-6H,4,7H2,1-3H3/p+1

InChI Key

GPWZAUHEHHHECH-UHFFFAOYSA-O

SMILES

CNC(=O)OCCC1=[N+](C=CN1C)C

Canonical SMILES

CNC(=O)OCCC1=[N+](C=CN1C)C

Origin of Product

United States

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